molecular formula C25H31ClN2O2 B11708744 2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide

2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide

Cat. No.: B11708744
M. Wt: 427.0 g/mol
InChI Key: GEBPRJSHBWKMQE-UHFFFAOYSA-N
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Description

2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide is an organic compound with the molecular formula C25H31ClN2O2. This compound is part of the hydrazide family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide typically involves the reaction of 4-(4-pentylcyclohexyl)benzoyl chloride with 2-chlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide
  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-chloro-N’-[4-(4-methylbenzyl)oxy]benzylidene]benzohydrazide

Uniqueness

2-chloro-N’-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide is unique due to its specific structural features, such as the presence of a pentylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry .

Properties

Molecular Formula

C25H31ClN2O2

Molecular Weight

427.0 g/mol

IUPAC Name

2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide

InChI

InChI=1S/C25H31ClN2O2/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24(29)27-28-25(30)22-8-5-6-9-23(22)26/h5-6,8-9,14-19H,2-4,7,10-13H2,1H3,(H,27,29)(H,28,30)

InChI Key

GEBPRJSHBWKMQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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